N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group at the 5-position and a methyl group at the 1-position. The ethanesulfonamide moiety is linked via a methylene bridge to the pyrazole ring. Its synthesis typically involves sulfonylation of a pyrazole-methylamine intermediate under basic conditions, as seen in analogous compounds .
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-3-16(14,15)11-7-9-6-10(8-4-5-8)13(2)12-9/h6,8,11H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCJRRDAOKPMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NN(C(=C1)C2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
A mixture of cyclopropylacetonitrile (1.0 equiv) and methylhydrazine (1.2 equiv) is heated at 80–100°C in ethanol containing catalytic hydrochloric acid. The reaction proceeds via formation of an enamine intermediate, followed by cyclization to yield 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine. The crude product is purified by recrystallization from ethyl acetate/hexane, yielding a white crystalline solid (typical yield: 65–75%).
Key Parameters
- Solvent: Ethanol
- Catalyst: HCl (10 mol%)
- Temperature: 80–100°C
- Reaction Time: 6–8 hours
Sulfonylation of the Pyrazole Amine
The primary amine group at the 3-position of the pyrazole undergoes sulfonylation with ethanesulfonyl chloride to form the target compound. This step requires careful control of stoichiometry and reaction conditions to avoid over-sulfonylation or decomposition.
Reaction Conditions
A solution of 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine (1.0 equiv) in anhydrous dichloromethane (DCM) is cooled to 0°C under nitrogen. Ethanesulfonyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (2.0 equiv). The mixture is stirred at room temperature for 4–6 hours.
Key Parameters
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (TEA)
- Temperature: 0°C → room temperature
- Reaction Time: 4–6 hours
Workup and Purification
The reaction is quenched with ice-cold water, and the organic layer is separated. The aqueous phase is extracted with DCM (2×50 mL), and the combined organic layers are dried over sodium sulfate. After solvent evaporation, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide as a white solid (typical yield: 70–80%).
Alternative Synthetic Routes
Reductive Amination Pathway
An alternative method involves reductive amination of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde with ethanesulfonamide. The aldehyde intermediate is generated via oxidation of the hydroxymethyl derivative using MnO₂. Subsequent reductive amination with sodium cyanoborohydride in methanol affords the target compound.
Reaction Scheme
- Oxidation:
$$ \text{5-Cyclopropyl-1-methyl-1H-pyrazol-3-ylmethanol} \xrightarrow[\text{CH}2\text{Cl}2]{\text{MnO}_2} \text{5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde} $$
- Reductive Amination:
$$ \text{Aldehyde} + \text{NH}2\text{SO}2\text{Et} \xrightarrow[\text{NaBH}_3\text{CN}]{\text{MeOH}} \text{this compound} $$
Analytical Characterization
Spectral Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) shows ≥98% purity with a retention time of 6.2 minutes.
Critical Considerations
Impurity Control
Potential impurities include unreacted starting materials, over-sulfonylated products, and cyclopropane ring-opened byproducts. Strict control of reaction stoichiometry (e.g., limiting ethanesulfonyl chloride to 1.1 equiv) minimizes these side products.
Solvent Selection
Polar aprotic solvents (e.g., DCM, THF) are preferred for sulfonylation to enhance reactivity without promoting hydrolysis.
Chemical Reactions Analysis
Types of Reactions: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The ethanesulfonamide group may enhance the compound's solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The ethanesulfonamide pharmacophore is widely utilized in medicinal chemistry. Below is a comparative analysis of structurally or functionally related compounds:
Table 1: Structural and Functional Comparison of Ethanesulfonamide Derivatives
Key Research Findings
Substituent Impact on Activity: Bulky hydrophobic groups (e.g., trifluoromethylphenyl in 6b) correlate with antitumor activity, likely due to enhanced target binding . Electron-withdrawing groups (e.g., cyano in CBiPES) improve CNS receptor selectivity by modulating electronic properties . Cyclopropyl in the target compound may confer metabolic stability over phenyl or heteroaryl substituents .
Synthetic Commonalities :
- Ethanesulfonamide derivatives are typically synthesized via sulfonylation of amine intermediates using ethanesulfonyl chloride under basic conditions (e.g., triethylamine in THF) .
Functional Selectivity: LY487379 and CBiPES demonstrate that subtle changes (e.g., methoxyphenoxy vs. cyano-biphenyl) drastically alter receptor subtype selectivity (mGlu2R vs. mGlu3R) .
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the following:
- Molecular Formula : C₈H₁₃N₃O₂S
- SMILES Notation : CN1C(=CC(=N1)C(CS(=O)(=O)O)C)C2CC2
- InChI Key : CESKEMSAVOEDCK-UHFFFAOYSA-N
This structure includes a cyclopropyl group and a pyrazole moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor interactions, which can influence various biological pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for certain protein kinases, similar to other pyrazole derivatives that have shown preferential binding to activated kinase conformations .
- Signal Transduction Modulation : By interfering with signal transduction pathways, the compound can potentially alter cellular responses to external stimuli.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor growth in xenograft models. |
| Study 2 | Enzyme Inhibition | Showed selective inhibition of specific kinases involved in cancer pathways. |
| Study 3 | Anti-inflammatory Effects | Reduced inflammatory markers in vitro and in vivo. |
Case Study 1: Anticancer Efficacy
In a preclinical study, this compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects, particularly in cells with overexpressed c-Met receptors. The compound exhibited IC50 values comparable to established kinase inhibitors, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of this compound. In animal models of inflammation, administration led to a marked decrease in pro-inflammatory cytokines. These findings suggest that the compound could be beneficial in treating inflammatory diseases.
Research Findings and Implications
Research indicates that compounds similar to this compound have shown promise in various therapeutic areas:
- Cancer Treatment : Its ability to inhibit key signaling pathways makes it a candidate for further development as an anticancer drug.
- Inflammatory Disorders : The anti-inflammatory effects observed warrant exploration for use in conditions such as arthritis or other chronic inflammatory diseases.
- Pesticidal Applications : Similar structures have been investigated for their insecticidal properties, suggesting potential applications beyond human medicine .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)ethanesulfonamide, and how can reaction parameters be optimized?
- Methodology : The compound is typically synthesized via multi-step reactions involving sulfonylation of pyrazole intermediates. For example, analogous compounds are synthesized by reacting amine precursors with ethanesulfonyl chloride in tetrahydrofuran (THF) using triethylamine as a base, followed by purification via silica gel chromatography . Key parameters include:
- Temperature : 0–25°C to control exothermic reactions.
- Solvent : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
- Monitoring : Thin-layer chromatography (TLC) ensures intermediate purity .
- Optimization : Reaction yields improve with stoichiometric control (1.2–1.5 equivalents of sulfonyl chloride) and inert atmospheres to prevent hydrolysis .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl CH₂ at δ ~1.0–1.5 ppm) and aromatic resonances.
- MS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]⁺ at m/z 312.1) .
Q. What physicochemical properties (e.g., solubility, stability) are essential for experimental design?
- Solubility : Predominantly soluble in DMSO (>10 mM) and sparingly in aqueous buffers (pH 7.4). Solubility profiling via UV-Vis spectroscopy is recommended for bioassays .
- Stability :
- Thermal : Stable at −20°C for >6 months in anhydrous conditions.
- Photolytic : Protect from light to avoid decomposition of the sulfonamide group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Case Study : Discrepancies in kinase inhibition assays may arise from:
- Assay conditions : ATP concentration (e.g., 10 µM vs. 100 µM) impacts IC₅₀ values.
- Compound purity : HPLC purity >95% is critical; impurities >5% skew dose-response curves .
- Validation : Replicate studies with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational strategies are effective for predicting target interactions and mechanism of action?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to FLT3 kinase (PDB: 4XUF). Key interactions:
- Sulfonamide oxygen hydrogen bonds with Lys644.
- Cyclopropyl group occupies a hydrophobic pocket .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes .
Q. What are the challenges in translating in vitro activity to in vivo efficacy, and how can they be addressed?
- ADME Limitations :
- Bioavailability : Low oral absorption (Fa <30%) due to high logP (~3.5). Prodrug strategies (e.g., esterification) improve permeability .
- Metabolism : CYP3A4-mediated oxidation of the cyclopropyl ring; co-administration with inhibitors (e.g., ketoconazole) extends half-life .
- In Vivo Models : Xenograft mice (e.g., MV4-11 leukemia) require doses of 50 mg/kg BID to achieve tumor regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
